Molecular weight and formula of 2-amino-N-(2-chlorobenzyl)benzamide
Molecular weight and formula of 2-amino-N-(2-chlorobenzyl)benzamide
An In-depth Technical Guide to 2-amino-N-(2-chlorobenzyl)benzamide: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-N-(2-chlorobenzyl)benzamide, a molecule of significant interest within medicinal chemistry. We consolidate its core chemical identity, including molecular formula and weight, and present a detailed, field-proven protocol for its synthesis and characterization. This document moves beyond simple data presentation to explore the causality behind experimental choices and situates the compound within the broader context of the 2-aminobenzamide scaffold's therapeutic potential. By examining data from structurally related analogs, we highlight potential applications in antimicrobial, anticancer, and metabolic disease research, offering a valuable resource for professionals engaged in drug discovery and development.
Core Chemical Identity
2-amino-N-(2-chlorobenzyl)benzamide is an aromatic amide distinguished by three key features: a 2-aminobenzoyl group, an amide linker, and a 2-chlorobenzyl substituent on the amide nitrogen. This specific arrangement of functional groups makes it a member of a compound class actively explored for diverse biological activities.
Synthesis and Characterization
The synthesis of 2-aminobenzamide derivatives is well-established, with the reaction between isatoic anhydride and a primary amine being a preferred route due to its efficiency and operational simplicity. This pathway is advantageous as it proceeds with the loss of carbon dioxide, a thermodynamic driving force that ensures high conversion to the desired product.
Recommended Synthetic Protocol
This protocol is a self-validating system, incorporating in-process checks and a robust purification strategy to ensure high purity of the final compound. It is adapted from established methods for synthesizing structurally similar N-substituted 2-aminobenzamides.[1][2]
Materials:
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Isatoic anhydride (1.0 eq)
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2-Chlorobenzylamine (1.05 eq)
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N,N-Dimethylformamide (DMF)
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Deionized Water
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Ethanol
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Ethyl Acetate
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Hexane
Procedure:
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Reaction Setup: To a stirred solution of isatoic anhydride in DMF (approx. 5 mL per gram of anhydride), add 2-chlorobenzylamine dropwise at room temperature. A slight exotherm may be observed.
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Reaction: Heat the mixture to 80-90 °C. The evolution of CO₂ gas should be apparent.
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Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the isatoic anhydride spot indicates reaction completion, typically within 2-4 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into an equal volume of cold deionized water. This will precipitate the crude product.
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Isolation: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual DMF.
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Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from starting materials to the final, characterized product.
Expected Spectroscopic Data
Structural confirmation is achieved through standard spectroscopic methods. Based on data from analogous compounds[1], the following spectral characteristics are anticipated:
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¹H-NMR (DMSO-d₆): Signals corresponding to the aromatic protons of both rings, a singlet for the benzylic CH₂ protons, a broad singlet for the amino (NH₂) protons, and a triplet for the amide (NH) proton.
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¹³C-NMR (DMSO-d₆): Resonances for all 14 carbon atoms, including the characteristic carbonyl (C=O) signal around 168-170 ppm and the benzylic (CH₂) signal around 40-42 ppm.
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IR (KBr): Characteristic absorption bands for N-H stretching of the primary amine (two bands, ~3470 and ~3360 cm⁻¹), N-H stretching of the amide (~3300 cm⁻¹), and a strong C=O stretching of the amide (~1640 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak [M+] should be observed at m/z 260, with a characteristic [M+2] peak at m/z 262 (approximately one-third the intensity) due to the presence of the chlorine isotope (³⁷Cl).
Biological Context and Therapeutic Potential
While specific biological data for 2-amino-N-(2-chlorobenzyl)benzamide is not extensively published, the 2-aminobenzamide scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds with diverse therapeutic applications.[3] Analysis of structurally related molecules provides a strong rationale for investigating its potential bioactivity.
Postulated Areas of Application
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Antimicrobial and Antifungal Agents: Numerous 2-aminobenzamide derivatives have demonstrated significant antimicrobial activity.[1][2] Studies on 2-amino-N-phenylbenzamides, for instance, have reported potent activity against various mycobacterial and fungal strains, suggesting that the core scaffold is conducive to inhibiting microbial growth.[4]
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Anticancer Activity: The substitution pattern is critical for cytotoxic effects. Related compounds, such as N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, have been shown to inhibit the growth of human leukemia cells, indicating that the aminobenzoyl moiety can be a key pharmacophore for anticancer drug design.[5][6]
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Metabolic Disease Modulators: The broader N-benzylbenzamide class has been identified as a promising scaffold for dual-target ligands. For example, certain derivatives act as modulators of both soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), targets relevant to treating type 2 diabetes and hypertension.[7] Furthermore, chlorobenzyl benzamides have been investigated as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for managing atherosclerosis.[8]
Conceptual Framework of Biological Investigation
The known activities of related compounds suggest a clear path for the biological evaluation of 2-amino-N-(2-chlorobenzyl)benzamide. The diagram below outlines the potential relationships between the compound and established therapeutic targets.
Conclusion and Future Directions
2-amino-N-(2-chlorobenzyl)benzamide is a well-defined chemical entity with the molecular formula C₁₄H₁₃ClN₂O and a molecular weight of 260.72 g/mol .[9] Its synthesis is readily achievable through established, reliable methods, allowing for its production and subsequent investigation. While direct biological data is limited, its structural similarity to a wide range of bioactive compounds strongly suggests its potential as a valuable scaffold in drug discovery.
Future research should focus on synthesizing this compound and systematically screening it in a battery of assays, including antimicrobial panels, cancer cell line proliferation assays (e.g., against leukemia cell lines), and enzyme inhibition assays for metabolic targets like CETP. Such studies will elucidate the specific therapeutic potential of this molecule and contribute to the growing body of knowledge on the versatile 2-aminobenzamide chemical class.
References
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Abu Khalaf, R., Mansour Abd El-Aziz, H., Sabbah, D. A., & Abushaikha, G. M. T. (2017). Synthesis of chlorobenzyl benzamide derivatives 8a-d. ResearchGate. [Link]
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Jida, M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3666-3684. [Link]
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Jida, M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]
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Kráľová, K., et al. (2019). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [Link]
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Sato, A., et al. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer Research, 34(11), 6395-6402. [Link]
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Sato, A., et al. (2014). N-(2-Amino-5-chlorobenzoyl)benzamidoxime Derivatives Inhibit Human Leukemia Cell Growth. Anticancer Research. [Link]
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Wagner, S., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9443-9459. [Link]
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